6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a tert-butyl group at position 6 and a 1-(1,2,5-thiadiazol-3-yl)azetidine moiety at position 2. The dihydropyridazinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)11-4-5-13(20)19(16-11)9-10-7-18(8-10)12-6-15-21-17-12/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROPWXGMQIBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with appropriate electrophiles, such as carbon disulfide or sulfuryl chloride.
Azetidine Ring Formation: The azetidine moiety is often introduced through cyclization reactions involving β-amino alcohols or β-amino acids with suitable leaving groups.
Final Coupling: The final step involves coupling the azetidine-thiadiazole intermediate with the pyridazinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the azetidine ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.
Substitution: Nucleophiles such as amines, thiols, under basic conditions or with the aid of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to ring-opened amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridazinone core can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available data:
Structural Analog: (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Compound 9m)
- Core Structure: Compound 9m contains a thiazolidinone ring, whereas the target compound features a dihydropyridazinone core. Both scaffolds are associated with anti-inflammatory and kinase-modulating activities .
- Substituents : Compound 9m incorporates dihydrobenzo[d][1,4]dioxin substituents, which enhance lipophilicity and membrane permeability. In contrast, the target compound’s tert-butyl and thiadiazole groups may improve steric hindrance and metabolic stability.
- No yield data are provided for the target compound.
Structural Analog: {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (JAK Inhibitor)
- Core Structure : The JAK inhibitor includes an azetidine ring and pyrrolo[2,3-d]pyrimidine, a motif common in kinase inhibitors. The target compound’s azetidine-thiadiazole substituent may similarly target kinase active sites .
- Pharmacokinetics : The JAK inhibitor’s molecular weight (699.66 g/mol) and LCMS data (m/z 554.0 [M+H]⁺) suggest favorable drug-likeness. The target compound’s tert-butyl group may reduce solubility compared to the JAK inhibitor’s trifluoromethyl and pyrazole groups.
- Therapeutic Relevance: The JAK inhibitor is explicitly designed for inflammatory and autoimmune disorders , while the target compound’s dihydropyridazinone core has been linked to phosphodiesterase (PDE) inhibition in unrelated studies .
Research Findings and Limitations
- Structural Insights : The azetidine and thiadiazole groups in the target compound may confer rigidity and hydrogen-bonding capacity, akin to the JAK inhibitor’s pyrrolopyrimidine and pyrazole motifs .
- Gaps in Data: No direct pharmacological or synthetic data for the target compound are available in the provided evidence. Comparisons rely on structural parallels and documented activities of related heterocycles.
- Methodological Notes: SHELX software is widely used for crystallographic refinement, suggesting that structural validation of the target compound (if crystallized) would likely employ this tool.
Biological Activity
The compound 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one , a derivative of pyridazine and thiadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula for the compound is , with a molecular weight of approximately 479.60 g/mol. The structure includes a tert-butyl group, a thiadiazole moiety, and a pyridazinone ring, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 479.60 g/mol |
| Appearance | Solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on tumorigenic cell lines. In vitro assays revealed selective cytotoxicity against certain cancer cells while sparing normal cells. For example, one study reported that derivatives exhibited IC50 values in the range of 28 to 290 ng/mL against various cancer cell lines .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, reducing oxidative stress in cells .
- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that specific derivatives exhibited moderate to high inhibitory activities against these cell lines .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related thiadiazole compounds. The results demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
